molecular formula C10H12F3N3O5 B2577315 4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856042-28-8

4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2577315
CAS No.: 1856042-28-8
M. Wt: 311.217
InChI Key: DBZYNAUHQCYIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoropropoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursorsThe pyrazole ring is then formed through cyclization reactions, and the butanoic acid moiety is introduced via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoropropoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-(trifluoromethyl)benzoic acid
  • 4-nitro-3-(trifluoromethyl)phenol
  • 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid

Uniqueness

4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both a nitro group and a trifluoropropoxy group on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O5/c11-10(12,13)3-5-21-9-7(16(19)20)6-15(14-9)4-1-2-8(17)18/h6H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZYNAUHQCYIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)OCCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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